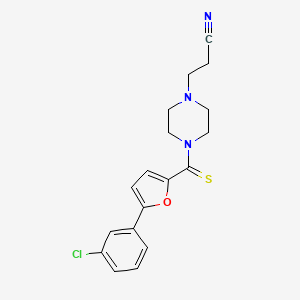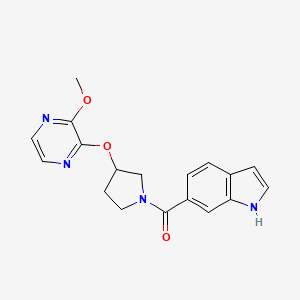
(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Antiviral : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Anti-inflammatory : Anti-inflammatory activities of chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
- Anticancer : Some indole derivatives have shown potential as anticancer agents .
- Anti-HIV : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
- Antioxidant : Indole derivatives have also shown antioxidant properties .
- Antimicrobial : Indole derivatives have been found to have antimicrobial properties .
- Antitubercular : Indole derivatives have shown potential as antitubercular agents .
- Antidiabetic : Some indole derivatives have been found to have antidiabetic properties .
- Antimalarial : Indole derivatives have been used in the development of antimalarial drugs .
- Anticholinesterase Activities : Indole derivatives have been studied for their anticholinesterase activities .
- Beta-secretase 1 Inhibitor : A compound similar to the one you mentioned, N3- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE, has been studied as a potential inhibitor of Beta-secretase 1, a protein that plays a role in Alzheimer’s disease .
- Antiproliferative Activity : Certain indole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
- Tubulin Polymerization Inhibitor : Certain indole derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division. This makes them potential agents for the development of new cancer therapies .
- Neurodegenerative Diseases : Some indole derivatives have been studied for their potential use in treating neurodegenerative diseases. For example, N3- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE has been studied as a potential inhibitor of Beta-secretase 1, a protein that plays a role in Alzheimer’s disease .
- Antifungal : Indole derivatives have shown potential as antifungal agents. They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .
- Anti-Parasitic : Some indole derivatives have been found to have anti-parasitic properties. They can inhibit the growth and reproduction of various parasites .
- Anti-Asthmatic : Indole derivatives have been studied for their potential use in treating asthma. They can inhibit the release of certain chemicals in the body that cause the symptoms of asthma .
- Anti-Allergic : Some indole derivatives have been found to have anti-allergic properties. They can inhibit the release of histamine, a chemical that causes allergic reactions .
Propriétés
IUPAC Name |
1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLRWLZMGPZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)
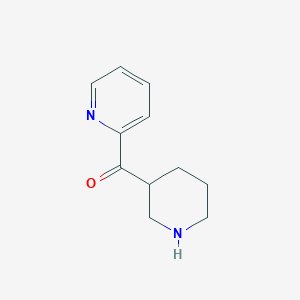
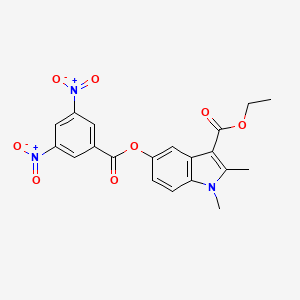
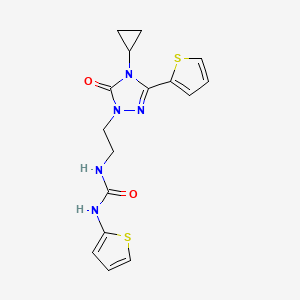
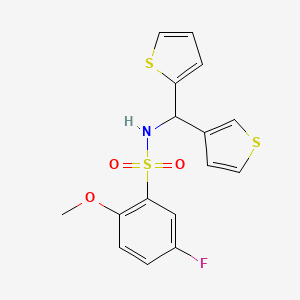
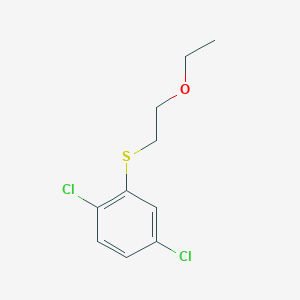
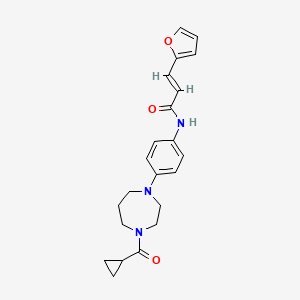
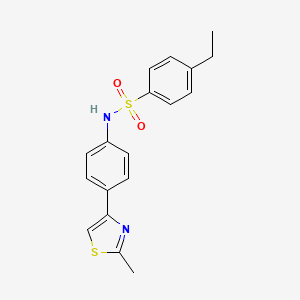
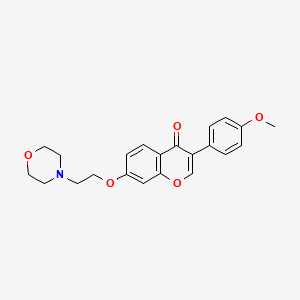
![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)
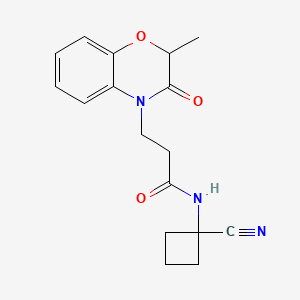
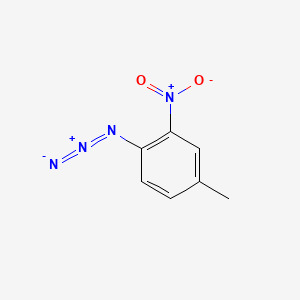
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)
